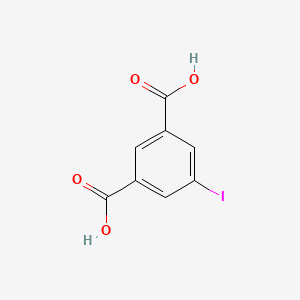

5-Iodoisophthalic acid

Übersicht

Beschreibung

5-Iodoisophthalic acid is a useful research compound. Its molecular formula is C8H5IO4 and its molecular weight is 292.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Iodoisophthalic acid (5-IIPA) is a halogenated derivative of isophthalic acid, notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of 5-IIPA, drawing from various studies that highlight its interactions with biological systems, particularly in relation to ion transport, coordination chemistry, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position of the isophthalic acid structure. Its molecular formula is , and it features two carboxylic acid groups that can participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 286.03 g/mol |

| Melting Point | 240-242 °C |

| Solubility in Water | Low |

| pKa | Approximately 4.5 |

Ion Transport Properties

Recent studies have demonstrated that derivatives of 5-IIPA, particularly in the form of halogen-bonded compounds, exhibit significant ion transport properties. A notable study focused on a 5-iodoisophthalamide system which showed proficient chloride-selective ion channel behavior within lipid bilayers. The di-hexyl-substituted derivative facilitated selective chloride transport via an antiport-mediated mechanism, emphasizing the role of halogen bonding in enhancing ion selectivity and transport efficiency .

Coordination Chemistry

This compound has been utilized to synthesize coordination polymers that exhibit unique structural and electronic properties. For instance, a study reported the formation of a two-dimensional Zn(II) coordination polymer based on 5-IIPA, revealing its potential applications in materials science and catalysis . These polymers are characterized by their layered structures and may possess interesting magnetic or electronic properties.

Anticancer Potential

The biological relevance of 5-IIPA extends to its potential anticancer properties. Research indicates that certain derivatives can interact with protein kinase C (PKC), a critical target in cancer therapy. In vitro studies have shown that these compounds can modify PKC activation, suggesting their utility as research tools or lead compounds for drug development aimed at cancer treatment .

Case Studies

- Ion Channel Activity : A study examining the ion transport capabilities of a 5-iodoisophthalamide derivative found that it formed a self-assembled structure conducive to chloride ion permeation across lipid bilayers. This was supported by molecular dynamics simulations which confirmed the significance of intermolecular hydrogen bonding within the channel .

- Coordination Polymers : The synthesis of coordination polymers from 5-IIPA has been explored, demonstrating how variations in ligand design can influence the properties of metal complexes formed with zinc or copper ions . These studies highlight the versatility of 5-IIPA in forming novel materials with potential applications in catalysis and sensing.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

5-Iodoisophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with transition metals allows for the construction of complex structures with varied functionalities.

Case Study: Copper Coordination Polymers

A study reported the synthesis of seven copper coordination polymers utilizing this compound. These polymers exhibited distinct halogen-related bonding characteristics, which were modulated by the presence of nitrogen donor ligands . The structural analysis revealed that these complexes have potential applications in catalysis and materials science.

Data Table: Properties of Copper Coordination Polymers

| Polymer Type | Metal | Ligand | Notable Property |

|---|---|---|---|

| Polymer 1 | Cu | This compound | Halogen bonding interactions |

| Polymer 2 | Cu | Nitrogen donor ligands | Enhanced stability |

Ion Transport Mechanisms

Recent research has highlighted the role of 5-iodoisophthalic derivatives in developing artificial ion channels. These channels are crucial for mimicking biological ion transport mechanisms.

Case Study: Chloride-Selective Channels

A study demonstrated that a di-hexyl-substituted derivative of 5-iodoisophthalamide exhibited significant chloride transport across lipid bilayer membranes. The mechanism was identified as antiport-mediated, facilitated by halogen bonding and hydrogen bonding within the channel structure . This finding underscores the potential for developing selective ion transport systems based on halogenated compounds.

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for its impact on material properties.

Case Study: Two-Dimensional ZnII Coordination Polymer

Research involving zinc(II) coordination with this compound led to the formation of a layered coordination polymer. This material demonstrated unique electronic properties, making it suitable for applications in electronic devices and sensors .

Data Table: Properties of ZnII Coordination Polymer

| Property | Value |

|---|---|

| Layer Thickness | X nanometers |

| Conductivity | Y S/cm |

| Band Gap | Z eV |

Biochemical Applications

The biochemical implications of this compound derivatives are also noteworthy, particularly in drug design and development.

Case Study: Hydrogen Bonded Systems

Investigations into hydrogen-bonded systems involving this compound revealed insights into molecular interactions that can be leveraged for pharmaceutical applications. The ability to form stable complexes with biological targets positions this compound as a candidate for drug development .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

2-Amino-5-iodoisophthalic acid can participate in several types of chemical reactions due to the presence of the amino and iodine substituents.

Oxidation Reactions

-

The amino group can be converted into a nitro group or other oxidized forms.

-

Common oxidizing agents include potassium permanganate () and hydrogen peroxide ().

Reduction Reactions

-

The compound can be reduced to form derivatives with different functional groups.

-

Reducing agents such as sodium borohydride () or lithium aluminum hydride () are typically used.

Substitution Reactions

-

The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

-

Nucleophiles such as thiols, amines, or alkoxides can be used.

Reactions towards 5-amino-2,4,6-triiodoisophthaloyl dichloride

5-amino-2,4,6-triiodoisophthaloyl dichloride, a derivative, is synthesized using m-phthalic acid as a starting material with a chloride reagent and an initiator with solid phosgene .

Reaction: Acyl chloride reaction with 5-amino-2,4,6-triiodoisophthalic acids to prepare 5-amino-2,4,6-triiodoisophthalic acid acyl chlorides .

Reagents :

Uses:

Eigenschaften

IUPAC Name |

5-iodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDFYAWUWIIQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068675 | |

| Record name | 5-Iodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51839-16-8 | |

| Record name | 5-Iodo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51839-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051839168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Iodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.